molecular formula C18H23FINO2 B1666865 Ioflupane CAS No. 155797-99-2

Ioflupane

Cat. No.: B1666865
CAS No.: 155797-99-2
M. Wt: 431.3 g/mol
InChI Key: HXWLAJVUJSVENX-HZMVEIRTSA-N
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Mechanism of Action

Target of Action

Beta-Cit-FP, also known as Ioflupane, primarily targets the presynaptic dopamine transporters (DAT) . These transporters are abundant in the striatal region of the brain and play a crucial role in the transport of dopamine from the synaptic cleft back into the presynaptic neuron .

Mode of Action

this compound binds reversibly and with high affinity to the presynaptic dopamine transporters . When Iodine-123, which labels this compound, decays, a gamma ray is emitted. This emission is detected through Single Photon Emission Computed Tomography (SPECT), providing an image of the dopamine neurons .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the dopaminergic synapse . By binding to the dopamine transporters, this compound influences the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft .

Pharmacokinetics

this compound exhibits rapid blood clearance in healthy individuals . It is administered intravenously, and absorption is 100% . Approximately 30% of the radioactivity is taken up by the striatum compared to the entire brain . About 60% of this compound is excreted in the urine and 14% in the feces after 48 hours . The half-life of this compound is 13.2 hours .

Result of Action

The binding of this compound to the dopamine transporters allows for the visualization of the dopaminergic neurons in the brain . This is particularly useful in diagnosing Parkinsonian syndromes, as it helps differentiate between essential tremor and tremor due to Parkinsonian syndromes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the height and weight of the individual can affect the excretion rate of this compound . Furthermore, the use of thyroid blocking agents like potassium iodide is recommended 2 hours before and 24 hours after the injection of this compound to prevent the uptake of Iodine-123 by the thyroid gland .

Biochemical Analysis

Biochemical Properties

Ioflupane interacts with the dopamine transporters in the brain. These transporters are proteins that facilitate the reuptake of dopamine, a neurotransmitter, in the synapses . The nature of the interaction is such that this compound binds reversibly to these transporters .

Cellular Effects

This compound’s primary effect on cells is its ability to bind to dopamine transporters, which are located on the presynaptic neurons in the striatum of the brain . This binding allows for the visualization of these neurons, which is particularly useful in the diagnosis of Parkinsonian syndromes . The presence of this compound can influence cell function by providing a marker for the presence and density of dopamine transporters .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to presynaptic dopamine transporters . When Iodine-123, the radioactive isotope in this compound, decays, a gamma ray is emitted and detected through SPECT . This allows for the visualization of the dopamine transporters to which this compound is bound .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed between 3 to 6 hours after injection . This time window is appropriate for capturing the distribution of the compound in the brain

Metabolic Pathways

This compound does not undergo any significant metabolism . About 60% of the compound is excreted in the urine and 14% in the feces after 48 hours .

Transport and Distribution

After intravenous administration, this compound is distributed by the blood and builds up in the striatum of the brain . Here it attaches to the dopamine transporters on nerve cell endings .

Subcellular Localization

This compound localizes to the presynaptic terminals of dopaminergic neurons in the striatum, where it binds to the dopamine transporters . This subcellular localization is crucial for its role in diagnosing Parkinsonian syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ioflupane involves several steps, starting with the preparation of the tropane derivativeThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves the use of automated synthesis modules to ensure high purity and yield. The process includes the radiolabeling of the compound with iodine-123, followed by purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ioflupane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine monochloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for different imaging and diagnostic purposes .

Scientific Research Applications

Ioflupane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ioflupane

This compound is unique due to its high affinity for dopamine transporters and its ability to be labeled with iodine-123, making it an effective imaging agent for diagnosing Parkinsonian syndromes. Its specificity and safety profile make it a preferred choice in clinical settings .

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLAJVUJSVENX-HZMVEIRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155797-99-2
Record name 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOFLUPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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